(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-(2-fluorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule featuring a combination of furan, diazinane, and phenyl groups with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and diazinane intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include chlorinating agents, nitrating agents, and fluorinating agents, with reaction conditions often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine, or the furan ring can be oxidized to a diketone.
Reduction: The nitro group can be reduced to an amine, or the furan ring can be reduced to a dihydrofuran.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the furan ring can produce a diketone.
Scientific Research Applications
(5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. For example, the nitro and halogen substituents may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-BROMO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The unique combination of substituents in (5Z)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE provides distinct chemical and biological properties. The presence of both nitro and halogen groups enhances its reactivity and potential as a bioactive molecule, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H11ClFN3O6 |
---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H11ClFN3O6/c22-14-7-5-11(9-17(14)26(30)31)18-8-6-12(32-18)10-13-19(27)24-21(29)25(20(13)28)16-4-2-1-3-15(16)23/h1-10H,(H,24,27,29)/b13-10- |
InChI Key |
NOADOKUCSHZHLO-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.